molecular formula C11H7BrFNO3 B8390166 4-Bromo-8-fluoro-6-methoxyquinoline-3-carboxylic acid

4-Bromo-8-fluoro-6-methoxyquinoline-3-carboxylic acid

Cat. No. B8390166
M. Wt: 300.08 g/mol
InChI Key: IFKDDRRMVHFCGY-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

A solution of ethyl 4-bromo-8-fluoro-6-(methoxy)-3-quinolinecarboxylate (12.2 g, 37.3 mmol) in tetrahydrofuran (450 mL) was diluted by addition of a solution of sodium hydroxide 2N (27 mL) in water (75 mL). The reaction mixture was stirred overnight at room temperature then acidified to pH 3 with a solution of hydrogen chloride 5N. The solvents were evaporated to half the volume in vacuo. The reaction mixture was acidified to pH 1 by further addition of hydrogen chloride 5N, cooled to 4° C. for 30 minutes then filtered. The precipitate was dried in vacuo to afford the product as a white solid (10.1 g, 90%); MS (+ve ion electrospray) m/z 301 (MH+).
Name
ethyl 4-bromo-8-fluoro-6-(methoxy)-3-quinolinecarboxylate
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([F:14])[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17]CC)=[O:16].[OH-].[Na+].Cl>O1CCCC1.O>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([F:14])[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
ethyl 4-bromo-8-fluoro-6-(methoxy)-3-quinolinecarboxylate
Quantity
12.2 g
Type
reactant
Smiles
BrC1=C(C=NC2=C(C=C(C=C12)OC)F)C(=O)OCC
Name
Quantity
27 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated to half the volume in vacuo
ADDITION
Type
ADDITION
Details
The reaction mixture was acidified to pH 1 by further addition of hydrogen chloride 5N
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=NC2=C(C=C(C=C12)OC)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.